An In-Depth Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Properties, Analysis, and Applications
An In-Depth Technical Guide to 6-Amino-2-methylpyrimidin-4-ol Dihydrate: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-2-methylpyrimidin-4-ol dihydrate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of its structural characteristics, analytical methodologies for its characterization, and its emerging applications.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. 6-Amino-2-methylpyrimidin-4-ol, as a substituted pyrimidine, serves as a versatile building block for the synthesis of more complex molecules with diverse therapeutic applications, including potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The dihydrate form of this compound is often the commercially available and stable form, making a thorough understanding of its properties crucial for its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of 6-Amino-2-methylpyrimidin-4-ol dihydrate is paramount for its handling, formulation, and application. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₃O₃ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Anhydrous Molecular Formula | C₅H₇N₃O | [5][6][7] |
| Anhydrous Molecular Weight | 125.13 g/mol | [5][6][7] |
| Appearance | White to off-white powder/crystals | [7][8] |
| Melting Point | >300 °C | [4][6][7] |
| Solubility | Information not widely available, requires experimental determination. | |
| CAS Number | 388582-41-0 (dihydrate) | [4] |
| PubChem CID | 2724727 (dihydrate) | [4] |
It is important to note the tautomeric nature of the 6-Amino-2-methylpyrimidin-4-ol core. It can exist in keto-enol and amine-imine tautomeric forms, with the keto-amine form generally being the most stable. This tautomerism can influence its reactivity and biological activity.[5]
Caption: Tautomeric forms of 2-amino-6-methylpyrimidin-4-one.
Analytical Characterization: A Multi-technique Approach
Robust analytical characterization is essential to confirm the identity, purity, and structural integrity of 6-Amino-2-methylpyrimidin-4-ol dihydrate. A combination of spectroscopic and thermal analysis techniques is typically employed.
Spectroscopic Analysis
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3100 | N-H and O-H | Stretching (from amino group and water of hydration) |
| 3000 - 2850 | C-H | Stretching (from methyl group) |
| ~1650 | C=O | Stretching (from pyrimidinone ring) |
| ~1600 | C=N, C=C | Ring stretching |
| ~1500 | N-H | Bending |
Note: The presence of broad peaks in the high-frequency region is indicative of the water of hydration.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Expected ¹H NMR (DMSO-d₆) Signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | singlet | 3H | -CH₃ |
| ~5.5 | singlet | 1H | Pyrimidine ring C-H |
| ~6.5 | broad singlet | 2H | -NH₂ |
| ~10.5 | broad singlet | 1H | Ring N-H |
| ~3.3 | singlet | 4H | H₂O (dihydrate) |
Expected ¹³C NMR (DMSO-d₆) Signals:
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH₃ |
| ~95 | Pyrimidine ring C5 |
| ~155 | Pyrimidine ring C2 |
| ~160 | Pyrimidine ring C6 |
| ~165 | Pyrimidine ring C4 (C=O) |
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA is used to determine the water content and thermal stability of the dihydrate compound.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in a TGA pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.
-
Data Analysis: The weight loss corresponding to the loss of two water molecules confirms the dihydrate nature of the compound. The decomposition temperature provides information about its thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Synthesis and Reactivity
6-Amino-2-methylpyrimidin-4-ol is typically synthesized through the condensation of ethyl acetoacetate with guanidine. This reaction provides a straightforward and efficient route to the pyrimidine core.
Caption: General synthesis pathway for 6-Amino-2-methylpyrimidin-4-ol.
The presence of multiple functional groups (amino, hydroxyl/keto, and methyl) makes 6-Amino-2-methylpyrimidin-4-ol a versatile intermediate for further chemical modifications. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can be alkylated or converted to a leaving group for nucleophilic substitution reactions.[3][9] These reactions open up avenues for the synthesis of a wide range of derivatives with tailored properties.
Applications in Drug Development and Beyond
The pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents.[1] 6-Amino-2-methylpyrimidin-4-ol and its derivatives have been investigated for a variety of biological activities.
-
Anticancer Agents: The pyrimidine core is present in many anticancer drugs that act as kinase inhibitors or antimetabolites. Derivatives of 6-Amino-2-methylpyrimidin-4-ol have been explored as potential inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma.[10]
-
Antimicrobial Agents: The ability of the pyrimidine ring to mimic natural nucleobases allows for the design of potent antimicrobial agents that can interfere with microbial DNA and RNA synthesis.[1]
-
DPP-4 Inhibitors: Fused pyrazolopyrimidine derivatives have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[11]
-
Plant Growth Regulators: Certain derivatives have shown promising activity as plant growth stimulants.[3]
-
Materials Science: The hydrogen bonding capabilities of the ureido-pyrimidinone (UPy) moiety, which can be derived from this core structure, are utilized in the development of self-healing supramolecular polymers.[7]
The diverse applications highlight the importance of 6-Amino-2-methylpyrimidin-4-ol as a valuable starting material for the synthesis of novel compounds with significant biological and material properties.
Safety and Handling
While a comprehensive safety profile for the dihydrate is not extensively documented, the anhydrous form and related compounds provide some guidance. It is recommended to handle 6-Amino-2-methylpyrimidin-4-ol dihydrate with standard laboratory precautions.
-
Hazard Identification: Some sources indicate that the anhydrous form may cause skin and eye irritation.[5] It is prudent to assume the dihydrate may have similar properties.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area.[8][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date safety and handling information.[8][12]
Conclusion
6-Amino-2-methylpyrimidin-4-ol dihydrate is a fundamentally important heterocyclic compound with a rich chemistry and a wide range of potential applications, particularly in the field of drug discovery. Its versatile structure allows for the synthesis of a diverse library of derivatives with tailored biological activities. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers working with this valuable chemical building block.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]
-
Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(12), 2289. [Link]
-
Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- L'Oréal. (2004). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(12), 20870–20913. [Link]
-
Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]
-
Impactfactor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Retrieved from [Link]
-
Chung, Y.-M., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 29(22), 3980-3996. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-6-hydroxy-2-methylpyrimidine dihydrate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]
- 7. 2-アミノ-4-ヒドロキシ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 12. fishersci.com [fishersci.com]
